5-(4-fluorophenoxy)pyridine-2-carboxylic acid
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Overview
Description
5-(4-fluorophenoxy)pyridine-2-carboxylic acid: is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-fluorophenoxy)pyridine-2-carboxylic acid can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 5-(4-chlorophenoxy)pyridine-2-carboxylic acid
- 5-(4-bromophenoxy)pyridine-2-carboxylic acid
- 5-(4-methylphenoxy)pyridine-2-carboxylic acid
Comparison: 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound often exhibits higher metabolic stability and enhanced binding affinity to biological targets .
Properties
CAS No. |
1352812-14-6 |
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Molecular Formula |
C12H8FNO3 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) |
InChI Key |
CQXXSEZKPPQQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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